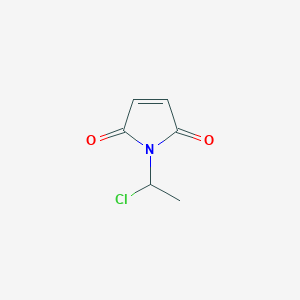
6-Ethyl-7-hydroxychroman-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones found in many plants, fungi, and bacteria. They have been widely studied for their potential therapeutic properties, including anticoagulant, anti-inflammatory, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the condensation of 7-hydroxy-4-methylcoumarin with ethyl acetoacetate under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of coumarin derivatives, including 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one, often involves optimizing reaction conditions to maximize yield and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The ethyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 7-hydroxy-6-ethyl-3,4-dihydrochromen-2-one-quinone, while reduction of the carbonyl group can produce 6-ethyl-7-hydroxy-3,4-dihydrochroman .
Applications De Recherche Scientifique
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .
Comparaison Avec Des Composés Similaires
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one can be compared with other similar compounds, such as:
7-hydroxy-4-methylcoumarin: Similar structure but lacks the ethyl group at the 6-position.
6-methoxycoumarin: Similar structure but has a methoxy group instead of a hydroxyl group at the 7-position.
4-hydroxycoumarin: Lacks the ethyl group and has a hydroxyl group at the 4-position instead of the 7-position.
These comparisons highlight the unique structural features of 6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one, which contribute to its distinct biological activities and applications.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
6-ethyl-7-hydroxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O3/c1-2-7-5-8-3-4-11(13)14-10(8)6-9(7)12/h5-6,12H,2-4H2,1H3 |
Clé InChI |
RFABWMQMLCRBET-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C2C(=C1)CCC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)



![Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B13872156.png)



![2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol](/img/structure/B13872180.png)
![5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)
![Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13872205.png)

